molecular formula C20H19N3O3 B2807208 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile CAS No. 931968-38-6

2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2807208
CAS No.: 931968-38-6
M. Wt: 349.39
InChI Key: DSTQNWDMTDOEBN-UHFFFAOYSA-N
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Description

2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, an oxazole ring, and a pyrrolidine ring, making it an interesting subject for chemical studies.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to modulate their activity and produce therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile include:

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and rings

Properties

IUPAC Name

2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-14-5-4-6-15(11-14)24-13-16-7-8-18(25-16)19-22-17(12-21)20(26-19)23-9-2-3-10-23/h4-8,11H,2-3,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTQNWDMTDOEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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